molecular formula C18H16ClN3O3S2 B3202688 N-(4-chlorophenethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide CAS No. 1021213-18-2

N-(4-chlorophenethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide

Cat. No. B3202688
CAS RN: 1021213-18-2
M. Wt: 421.9 g/mol
InChI Key: URYLHWBDYRQCJF-UHFFFAOYSA-N
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Description

N-(4-chlorophenethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide is a chemical compound that has gained attention in scientific research due to its unique properties. This compound is commonly referred to as CPTC, and it has been studied extensively for its potential use in various fields, including medicine, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of CPTC is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. Additionally, CPTC may also induce apoptosis by activating certain signaling pathways in cells.
Biochemical and Physiological Effects:
Studies have shown that CPTC has a number of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, and to induce the production of reactive oxygen species (ROS) in cells. Additionally, CPTC has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of using CPTC in lab experiments is its high potency and selectivity. This allows researchers to study the effects of the compound on specific enzymes and proteins, without affecting other cellular processes. However, one of the limitations of using CPTC is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on CPTC. One potential area of research is in the development of new cancer therapies based on the compound. Additionally, further studies are needed to fully understand the mechanism of action of CPTC and its effects on various cellular processes. Finally, there is a need for the development of new methods for administering CPTC in lab experiments, such as the use of nanoparticles or other delivery systems.

Scientific Research Applications

CPTC has been studied extensively for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that CPTC has the ability to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

2-(benzenesulfonamido)-N-[2-(4-chlorophenyl)ethyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S2/c19-14-8-6-13(7-9-14)10-11-20-17(23)16-12-26-18(21-16)22-27(24,25)15-4-2-1-3-5-15/h1-9,12H,10-11H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYLHWBDYRQCJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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